molecular formula C23H18ClF3N6OS2 B3585249 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B3585249
M. Wt: 551.0 g/mol
InChI Key: RUQVTQALOFGOPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, it is likely that its synthesis would involve several steps, each targeting a specific functional group. For example, the synthesis could involve the use of 2-isothiocyanatoacetate as an electrophilic reagent and various o-amino nitriles or o-amino esters as 1,4-binucleophiles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The InChI code for a similar compound, 4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, is 1S/C10H10N4S/c1-2-7-14-9 (12-13-10 (14)15)8-3-5-11-6-4-8/h2-6H,1,7H2, (H,13,15) . This gives some insight into the possible structure of the compound you’re interested in.


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, it could potentially undergo reactions involving its allyl group, its pyridinyl group, or its triazolyl group .

Properties

IUPAC Name

N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF3N6OS2/c1-2-9-33-20(14-5-7-28-8-6-14)31-32-22(33)35-13-19(34)30-21-29-12-17(36-21)11-15-10-16(23(25,26)27)3-4-18(15)24/h2-8,10,12H,1,9,11,13H2,(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQVTQALOFGOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF3N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide
Reactant of Route 6
2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

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